molecular formula C18H13Cl2N3OS B11710119 (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11710119
M. Wt: 390.3 g/mol
InChI Key: CKYSQOYORVZBCB-SRZZPIQSSA-N
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Description

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a dichlorophenyl group and a hydrazinecarbothioamide moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide typically involves the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-Acetyl-L-tryptophan
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide apart from these similar compounds is its unique combination of a furan ring with a dichlorophenyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-6-8-15(16(20)10-12)17-9-7-14(24-17)11-21-23-18(25)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,25)/b21-11+

InChI Key

CKYSQOYORVZBCB-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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